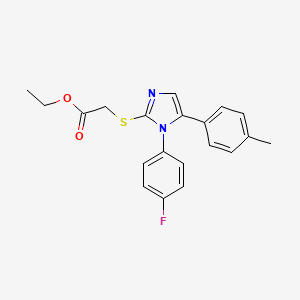

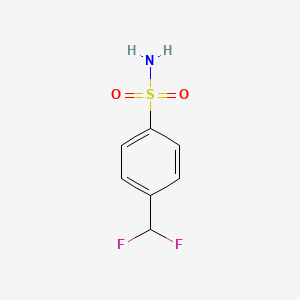

![molecular formula C17H21FN2O4 B2919531 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide CAS No. 899982-43-5](/img/structure/B2919531.png)

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to contain a 1,4-dioxaspiro[4.4]nonane moiety . This is a type of spirocyclic compound, where two rings share a single atom, in this case, a carbon atom . The compound also contains an oxalamide group, which is a type of amide.

Molecular Structure Analysis

The molecular structure of this compound likely includes a spirocyclic ring system based on the 1,4-dioxaspiro[4.4]nonane structure . This structure consists of two oxygen atoms and seven carbon atoms arranged in a nine-membered ring, with an additional carbon atom shared between the two rings .

Aplicaciones Científicas De Investigación

Orexin Receptor Mechanisms and Binge Eating

- Orexins and their receptors modulate feeding, arousal, stress, and drug abuse. In a study exploring the effects of various compounds, including SB-649868, which shares a structural similarity to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide, it was found that these compounds could selectively reduce binge eating for highly palatable food without affecting standard food pellet intake in rats, suggesting a potential role in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Synthesis and Activity in Anticonvulsants

- Continuing studies on the anticonvulsant activity of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione analogs, which are structurally related, have shown promising results. These compounds, including those with a 1,4-dioxaspiro[4.4]nonane structure, have displayed significant anti-electroshock seizure activity (Farrar et al., 1993).

Formation of Functionalized γ-Spirolactone Derivatives

- Research on the nucleophilic ring opening of certain compounds has led to the formation of functionalized 2-oxaspiro[4.4]nonane derivatives, important in several classes of bioactive compounds. This indicates potential applications in the synthesis of complex molecular structures (Santos et al., 2000).

Antipsychotic Agents Development

- Compounds such as 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones, which share structural elements with N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide, have shown promise as potential antipsychotic agents, suggesting their utility in treating neurological disorders (Wise et al., 1985).

Serotonin Receptor Agonism for Neuroprotection and Pain Control

- Derivatives of compounds like 1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, structurally similar to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide, have been identified as novel 5-HT1A receptor partial agonists with potential neuroprotective activity and potent antinociceptive activity, suggesting a new strategy for pain control (Franchini et al., 2017).

Chemopreventive Agents in Cancer Research

- A review of over 500 compounds with chemopreventive activity in animal models, including those with structures related to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide, highlighted various agents that are being evaluated in animal models and human clinical trials for cancer prevention (Boone et al., 1990).

Propiedades

IUPAC Name |

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(3-fluoro-4-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O4/c1-11-4-5-12(8-14(11)18)20-16(22)15(21)19-9-13-10-23-17(24-13)6-2-3-7-17/h4-5,8,13H,2-3,6-7,9-10H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTVFLGQDYOQOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

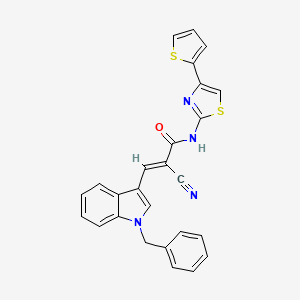

![2-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-4-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2919452.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2919454.png)

![Methyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate](/img/structure/B2919455.png)

![2-Methyl-1-[4-[4-(2-methylpiperidin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperidine](/img/structure/B2919457.png)

![4-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2919459.png)

![2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol](/img/structure/B2919460.png)

![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-7H-purine](/img/structure/B2919468.png)

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2919470.png)